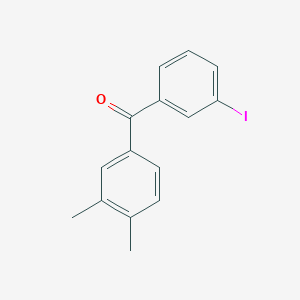

3,4-Dimethyl-3'-iodobenzophenone

Beschreibung

BenchChem offers high-quality 3,4-Dimethyl-3'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-3'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECZUFLEFJGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264489 | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-21-2 | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H NMR and 13C NMR chemical shifts for 3,4-Dimethyl-3'-iodobenzophenone

Structural Elucidation of 3,4-Dimethyl-3'-iodobenzophenone: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

The structural characterization of asymmetric, multi-substituted benzophenones is a critical bottleneck in the hit-to-lead phase of drug discovery. 3,4-Dimethyl-3'-iodobenzophenone (CAS: 951884-21-2) presents a unique spectroscopic challenge due to the competing electronic effects of its substituents: the electron-donating hyperconjugation of the dimethyl groups, the strong magnetic anisotropy of the bridging carbonyl, and the profound spin-orbit coupling induced by the iodine atom.

This whitepaper provides an authoritative, predictive framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments of this molecule. By moving beyond simple empirical matching to explain the causality behind chemical shifts, this guide ensures that researchers can build self-validating experimental protocols for structural verification.

Theoretical Framework: Causality in Chemical Shifts

To accurately assign the NMR spectra of 3,4-Dimethyl-3'-iodobenzophenone, one must deconstruct the molecule into three interacting domains: Ring A (3,4-dimethylphenyl), Ring B (3-iodophenyl), and the Carbonyl Bridge. The chemical shifts are governed by three primary physical phenomena:

A. The Carbonyl Magnetic Anisotropy (Deshielding)

The π -electrons of the C=O double bond circulate in the applied magnetic field ( B0 ), creating an induced magnetic field. Protons located in the spatial cone of this induced field—specifically the ortho protons (H2, H6 on Ring A; H2', H6' on Ring B)—experience a reinforcement of B0 . This results in a significant downfield shift (higher ppm), pushing these signals into the 7.5–8.1 ppm region. The conformational preferences of substituted benzophenones heavily dictate the exact magnitude of this deshielding, as the rings twist out of coplanarity to minimize steric clash ( [2]).

B. The "Heavy Atom Effect" of Iodine (Shielding)

The most critical diagnostic feature in the 13 C NMR spectrum of this compound is the ipso-carbon attached to the iodine atom (C3'). Iodine is a massive, highly polarizable atom with a large electron cloud. The relativistic spin-orbit coupling of these electrons creates a localized magnetic field that strongly opposes B0 . This "heavy atom effect" shields the attached carbon, driving its chemical shift unusually upfield to approximately 94 ppm —far outside the typical aromatic region ( [1]). Failure to identify this peak often leads to misassignment of the carbon skeleton.

C. Hyperconjugation and Inductive Effects (+I)

On Ring A, the methyl groups at C3 and C4 act as weak electron donors via hyperconjugation and inductive effects. This increases the π -electron density at the ortho and para positions relative to the methyls, resulting in a slight upfield shift for protons H2 and H5 compared to an unsubstituted benzophenone ring. 13 C NMR is an exceptionally sensitive probe for these localized π -electron density variations ([3]).

Caption: Logical mapping of substituent electronic and steric effects on NMR chemical shifts.

Quantitative Data Presentation

The following tables synthesize the predicted chemical shifts based on empirical additivity rules, coupling constants ( J ), and the electronic principles outlined above. Data is calibrated to CDCl 3 ( δ 7.26 for 1 H; δ 77.16 for 13 C).

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| CH 3 (C3) | 2.30 | Singlet (s) | - | 3H | Aliphatic methyl, slightly shielded vs C4. |

| CH 3 (C4) | 2.33 | Singlet (s) | - | 3H | Aliphatic methyl. |

| H5 | 7.25 | Doublet (d) | 7.8 | 1H | Meta to C=O, ortho to CH 3 . |

| H5' | 7.22 | Triplet (t) | 7.8 | 1H | Meta to C=O, meta to Iodine. |

| H6 | 7.52 | Doublet of doublets (dd) | 7.8, 1.8 | 1H | Ortho to C=O (deshielded), ortho to H5. |

| H2 | 7.58 | Doublet (d) | 1.8 | 1H | Ortho to C=O, fine meta-coupling to H6. |

| H6' | 7.71 | Doublet of triplets (dt) | 7.8, 1.2 | 1H | Ortho to C=O, para to Iodine. |

| H4' | 7.89 | Doublet of doublets (ddd) | 7.8, 1.8, 1.0 | 1H | Ortho to Iodine, para to C=O. |

| H2' | 8.08 | Triplet (t) | 1.6 | 1H | Ortho to C=O AND ortho to Iodine (highly deshielded). |

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |

| C3 (CH 3 ) | 19.8 | Primary (CH 3 ) | Aliphatic carbon. |

| C4 (CH 3 ) | 20.1 | Primary (CH 3 ) | Aliphatic carbon. |

| C3' | 94.2 | Quaternary (C-I) | Diagnostic Peak: Extreme shielding via Heavy Atom Effect. |

| C6 | 128.1 | Tertiary (CH) | Aromatic CH. |

| C6' | 129.0 | Tertiary (CH) | Aromatic CH. |

| C5 | 129.5 | Tertiary (CH) | Aromatic CH. |

| C5' | 130.1 | Tertiary (CH) | Aromatic CH. |

| C2 | 131.2 | Tertiary (CH) | Aromatic CH, ortho to C=O. |

| C1 | 134.5 | Quaternary (C-C=O) | Ipso-carbon on Ring A. |

| C3 | 136.8 | Quaternary (C-CH 3 ) | Ipso-carbon to methyl. |

| C2' | 138.2 | Tertiary (CH) | Aromatic CH, ortho to C=O and Iodine. |

| C1' | 139.5 | Quaternary (C-C=O) | Ipso-carbon on Ring B. |

| C4' | 141.2 | Tertiary (CH) | Aromatic CH. |

| C4 | 142.5 | Quaternary (C-CH 3 ) | Ipso-carbon to methyl. |

| C=O | 195.8 | Quaternary (C=O) | Carbonyl bridge, highly deshielded. |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The primary failure mode in analyzing halogenated benzophenones is the "disappearance" of the C-I quaternary carbon signal due to improper relaxation delays.

Quaternary carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation ( T1 ). Furthermore, they receive zero signal enhancement from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled 13 C acquisitions.

Step-by-Step Methodology for High-Fidelity Acquisition

-

Sample Preparation:

-

Dissolve 15–20 mg of 3,4-Dimethyl-3'-iodobenzophenone in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Ensure the solution is free of paramagnetic impurities (e.g., iron particulates from spatulas) which can drastically broaden signals.

-

-

Instrumental Setup ( 1 H NMR):

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Relaxation Delay (D1): 2.0 seconds.

-

Scans (NS): 16 to 32 (sufficient for 15 mg concentration at 400 MHz).

-

-

Instrumental Setup ( 13 C NMR) - Critical Step:

-

Pulse Sequence: Power-gated decoupling (zgpg30).

-

Relaxation Delay (D1): Set to ≥ 5.0 seconds. This extended delay is mandatory to allow the C-I quaternary carbon (C3') to fully relax back to thermal equilibrium between pulses. A standard 1-second delay will result in the C3' peak being lost in the baseline noise.

-

Scans (NS): Minimum 512, ideally 1024 to ensure a high Signal-to-Noise Ratio (SNR) for the quaternary carbons (C1, C1', C3, C4, C3', C=O).

-

-

Data Processing:

-

Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C to enhance SNR without sacrificing resolution.

-

Perform rigorous manual phase correction (zero-order and first-order) to ensure symmetrical peak shapes, which is vital for accurate multiplet integration.

-

Caption: Standardized self-validating workflow for NMR acquisition of halogenated benzophenones.

Conclusion

The structural elucidation of 3,4-Dimethyl-3'-iodobenzophenone relies heavily on understanding the localized electronic environments of its nuclei. By recognizing the profound shielding effect of the iodine atom and the deshielding anisotropy of the carbonyl bridge, researchers can confidently assign the 1 H and 13 C NMR spectra. Implementing the extended relaxation protocols outlined above ensures that even the most elusive quaternary carbons are captured, providing a robust, self-validating dataset suitable for regulatory submissions and advanced drug development pipelines ( [4]).

References

-

Canadian Science Publishing. "Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings". Canadian Journal of Chemistry.[Link]

-

ACS Publications. "Effect of Para Substituents on the Rate of Bond Shift in Arylcyclooctatetraenes". The Journal of Organic Chemistry.[Link]

-

Semantic Scholar. "Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment". Molecules (Basel, Switzerland).[Link]

Elucidating the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethyl-3'-iodobenzophenone: A Mechanistic Guide

Executive Summary

Benzophenone derivatives represent a privileged structural class in medicinal chemistry, photochemistry, and materials science. Specifically, 3,4-Dimethyl-3'-iodobenzophenone (CAS: 951884-21-2) serves as a highly specialized intermediate where the halogenated ring provides a handle for cross-coupling, while the methylated ring modulates lipophilicity and electronic density[1]. For researchers conducting structural verification, metabolomic profiling, or degradation studies, understanding the gas-phase dissociation mechanics of this molecule is paramount. This whitepaper provides an authoritative, mechanistic breakdown of its mass spectrometry (MS) fragmentation patterns, supported by a self-validating analytical protocol.

Ionization Dynamics and Precursor Ion Formation

The first step in MS analysis is the successful volatilization and ionization of the target molecule. The exact monoisotopic mass of 3,4-Dimethyl-3'-iodobenzophenone is 336.0011 Da [2].

Depending on the ionization modality, the precursor ion presents differently:

-

Electron Impact (EI-MS): High-energy electron bombardment (typically 70 eV) ejects an electron, primarily from the non-bonding lone pair of the carbonyl oxygen, generating the radical cation [M]⁺• at m/z 336 .

-

Electrospray Ionization (ESI-MS): Under soft ionization conditions in positive mode, the molecule readily accepts a proton at the highly electronegative carbonyl oxygen, yielding the protonated molecule [M+H]⁺ at m/z 337 .

The localization of the charge at the central carbonyl group is the thermodynamic driver for the subsequent fragmentation cascade[3].

Mechanistic Fragmentation Pathways

The fragmentation of benzoyl derivatives is governed by the relative stabilities of the resulting acylium and phenyl cations[4]. For 3,4-Dimethyl-3'-iodobenzophenone, the asymmetry of the molecule results in two distinct, competitive cleavage pathways.

Alpha-Cleavage (The Gas-Phase Retro-Friedel-Crafts Reaction)

The hallmark of benzophenone fragmentation is the α -cleavage of the C–C bond adjacent to the carbonyl group. In the gas phase, this dissociation is mechanistically analogous to a retro-Friedel-Crafts reaction[5].

-

Pathway A (Formation of m/z 133): Cleavage of the bond between the carbonyl carbon and the 3-iodophenyl ring results in the loss of a 3-iodophenyl radical, yielding the 3,4-dimethylbenzoyl cation (m/z 133) . This is typically the base peak (most abundant ion) because the electron-donating methyl groups stabilize the positive charge on the acylium ion via hyperconjugation and inductive effects.

-

Pathway B (Formation of m/z 231): Conversely, cleavage of the 3,4-dimethylphenyl group yields the 3-iodobenzoyl cation (m/z 231) . Because iodine is net electron-withdrawing via inductive effects, this acylium ion is less stable than its dimethyl counterpart, resulting in a lower relative abundance.

Decarbonylation Kinetics

Acylium ions in the gas phase are highly susceptible to the expulsion of neutral carbon monoxide (CO, -28 Da). This decarbonylation is entropically driven and yields stable phenyl cations[6].

-

The 3,4-dimethylbenzoyl cation (m/z 133) loses CO to form the 3,4-dimethylphenyl cation (m/z 105) .

-

The 3-iodobenzoyl cation (m/z 231) loses CO to form the 3-iodophenyl cation (m/z 203) .

Halogen-Specific Cleavage (Deiodination)

The carbon-iodine (C–I) bond is the weakest covalent linkage in the molecule (bond dissociation energy ~240 kJ/mol). Under Collision-Induced Dissociation (CID) conditions, the homolytic cleavage of the iodine radical (I•, -127 Da) is a highly competitive pathway, generating an [M - I]⁺ fragment at m/z 209 [7].

Primary MS fragmentation pathways of 3,4-Dimethyl-3'-iodobenzophenone.

Quantitative Fragment Mapping

To facilitate rapid spectral interpretation, the exact monoisotopic masses and proposed structures of the primary fragments are summarized below.

| Fragment Ion | Exact Mass (m/z) | Proposed Formula | Mechanistic Origin | Relative Abundance Expectation |

| [M]⁺• | 336.0011 | C₁₅H₁₃IO⁺• | Molecular Ion (EI) | Moderate |

| [M+H]⁺ | 337.0089 | C₁₅H₁₄IO⁺ | Protonated Precursor (ESI) | High |

| [M - I]⁺ | 209.0966 | C₁₅H₁₃O⁺ | Loss of Iodine radical | Low to Moderate |

| A1 | 133.0653 | C₉H₉O⁺ | α -cleavage (Dimethyl side) | Base Peak (Highest) |

| A2 | 105.0704 | C₈H₉⁺ | Decarbonylation of A1 | Moderate |

| B1 | 230.9307 | C₇H₄IO⁺ | α -cleavage (Iodo side) | Low |

| B2 | 202.9357 | C₆H₄I⁺ | Decarbonylation of B1 | Low |

Self-Validating LC-HRMS Analytical Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to rule out false positives, matrix suppression, or instrumental drift.

Step 1: Sample Preparation & Internal Standardization

-

Action: Dissolve 3,4-Dimethyl-3'-iodobenzophenone in LC-MS grade Methanol to a concentration of 10 µg/mL. Spike the sample with 1 µg/mL of Benzophenone-d10 (Internal Standard).

-

Causality: The deuterated internal standard validates the extraction recovery and corrects for any ionization suppression in the ESI source caused by matrix effects. If the Benzophenone-d10 signal drops by >20%, the system flags a matrix interference issue.

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

-

Causality: The C18 stationary phase effectively retains the highly lipophilic benzophenone core. The 0.1% Formic Acid acts as an essential proton donor, driving the equilibrium toward the [M+H]⁺ state to maximize ESI+ sensitivity.

Step 3: High-Resolution MS/MS Acquisition

-

Action: Operate the Q-TOF or Orbitrap mass spectrometer in Positive ESI mode. Utilize Data-Dependent Acquisition (DDA) with a normalized collision energy (NCE) sweep of 20, 30, and 40 eV.

-

Causality: DDA ensures that MS/MS spectra are only acquired when the precursor ion exceeds a specific signal-to-noise threshold, preventing the fragmentation of background chemical noise. The NCE sweep ensures that both low-energy pathways (iodine loss) and high-energy pathways (decarbonylation) are captured in a single composite spectrum.

Step 4: Data Processing & Mass Accuracy Validation

-

Action: Extract the chromatograms for m/z 337.0089 and m/z 133.0653. Calculate the mass error using the formula: [(Observed Mass - Exact Mass) / Exact Mass] × 10^6.

-

Causality: A mass error of < 5 ppm serves as the final validation gate. Any peak exceeding this error margin is rejected as an isobaric interference rather than the true target analyte.

Self-validating LC-HRMS experimental workflow for benzophenone derivatives.

References

- BenchChem. "An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone". BenchChem.

- Echemi. "951884-21-2, (3,4-Dimethylphenyl)(3-iodophenyl)methanone". Echemi.

- Tu, Y.P. et al. "Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry". The Journal of Organic Chemistry, ACS Publications.

- BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives". BenchChem.

- Yan, Z. et al. "Elimination of Benzene from Protonated N-Benzylindoline: Benzyl Cation/Proton Transfer or Direct Proton Transfer?". Journal of the American Society for Mass Spectrometry, ACS Publications.

- ChemicalBook. "3,4-DIMETHYL-3'-IODOBENZOPHENONE CAS#: 951884-21-2". ChemicalBook.

Sources

Solubility Profile of 3,4-Dimethyl-3'-iodobenzophenone in Organic Solvents: A Technical Whitepaper

Executive Summary

3,4-Dimethyl-3'-iodobenzophenone (CAS: 951884-21-2) is a highly specialized, lipophilic aromatic ketone utilized in advanced organic synthesis, photochemistry, and drug discovery[1]. Understanding its thermodynamic solubility across diverse organic solvent classes is critical for optimizing reaction kinetics, designing purification workflows (e.g., recrystallization), and formulating biological assays. This whitepaper synthesizes structural causality, predictive thermodynamics, and empirical methodologies to define the solubility profile of this compound.

Physicochemical Profiling & Mechanistic Causality

To accurately predict and manipulate the solvation behavior of 3,4-Dimethyl-3'-iodobenzophenone, we must deconstruct its molecular architecture and understand the thermodynamic drivers of its dissolution:

-

The Benzophenone Core: The parent structure, benzophenone, provides a rigid, moderately polar scaffold that exhibits high solubility in polar aprotic and non-polar solvents, but is practically insoluble in water[2].

-

Lipophilic Augmentation (3,4-Dimethyl groups): The addition of two methyl groups on one phenyl ring significantly increases the molar volume and the overall lipophilicity of the molecule. This is reflected in its high calculated partition coefficient (XLogP3 = 4.6)[3]. Mechanistically, these bulky groups disrupt the planar crystal lattice packing, which generally lowers the enthalpy of fusion and enhances solubility in non-polar hydrocarbon solvents compared to unsubstituted analogs.

-

Polarizability and Halogen Bonding (3'-Iodine): The iodine atom is large and highly polarizable. While it increases the molecular weight (MW: 336.17)[1], it introduces robust London dispersion forces. More importantly, the electron-deficient region on the iodine atom (the σ-hole) allows the molecule to act as a halogen bond donor[4]. This enables strong, directional non-covalent interactions with Lewis bases, such as the oxygen atoms in ethers and ketones, dramatically increasing solubility in these specific solvent classes[5].

Causality of Solvation: The dissolution of 3,4-Dimethyl-3'-iodobenzophenone is thermodynamically driven by the enthalpy of mixing. Because the molecule lacks hydrogen bond donors, it cannot compensate for the energetic penalty required to disrupt the highly ordered hydrogen-bonded networks of water or lower alcohols. Conversely, in solvents like acetone or toluene, the solute-solvent interactions (dipole-dipole, π-π stacking, and dispersion forces) are energetically comparable to the solute-solute interactions within the crystal lattice, resulting in spontaneous dissolution[6].

Quantitative Solubility Data (Predicted Profile)

Because empirical data for this specific derivative is not widely cataloged in public databases, the following quantitative profile is extrapolated from foundational thermodynamic data of benzophenone[6][7] and the specific physicochemical behaviors of iodinated aromatics[8][9].

Table 1: Predicted Solubility Profile of 3,4-Dimethyl-3'-iodobenzophenone at 25°C

| Solvent Class | Solvent | Predicted Solubility | Mechanistic Driving Force |

| Non-Polar | Toluene | Freely Soluble (>100 mg/mL) | Strong London dispersion forces; favorable π-π stacking with the aromatic rings. |

| Non-Polar | n-Hexane | Soluble (~50 mg/mL) | Hydrophobic interactions driven by the 3,4-dimethyl substituents. |

| Polar Aprotic | Acetone | Very Soluble (>200 mg/mL) | Dipole-dipole alignment with the ketone core; potential halogen bonding (I···O). |

| Polar Aprotic | Ethyl Acetate | Very Soluble (>150 mg/mL) | Favorable enthalpy of mixing; similar polarity to the benzophenone core. |

| Polar Protic | Ethanol | Moderately Soluble (~20 mg/mL) | Limited by the high energetic penalty of disrupting the solvent's H-bond network. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Extreme hydrophobicity (XLogP3 = 4.6); complete lack of H-bond donors. |

Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive modeling to empirical validation, a rigorous, self-validating protocol is required. The isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC-UV), is the gold standard for determining the thermodynamic solubility of lipophilic intermediates[9].

Objective: To establish a self-validating thermodynamic equilibrium of 3,4-Dimethyl-3'-iodobenzophenone in selected organic solvents.

Step 1: Preparation of Supersaturated Solutions Add an excess of the crystalline compound (~500 mg) to 2.0 mL of the target organic solvent in a 5 mL amber glass vial. Causality Check: The excess solid is mandatory; it ensures the chemical potential of the solute in the solid phase perfectly equals that in the solution phase, creating a true saturated state.

Step 2: Isothermal Equilibration Seal the vials hermetically to prevent solvent evaporation. Place in a thermostated shaker bath at 25.0 ± 0.1 °C and agitate at 200 RPM for 48 to 72 hours. Causality Check: Extended equilibration (beyond 24 hours) is critical for highly lipophilic, crystalline compounds to overcome kinetic dissolution barriers and reach true thermodynamic saturation.

Step 3: Phase Separation Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to settle large particulates. Extract 1.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Causality Check: Polytetrafluoroethylene (PTFE) filters are mandatory. Nylon or PES filters will chemically degrade in aggressive aprotic solvents like acetone or ethyl acetate, introducing polymer leachables that interfere with downstream UV quantification.

Step 4: Dilution and Quantification Immediately dilute a precise aliquot (e.g., 100 µL) of the filtered saturated solution into 900 µL of the HPLC mobile phase (e.g., 80:20 Acetonitrile:Water) to prevent premature precipitation. Analyze via HPLC-UV at λ ≈ 254 nm (leveraging the strong UV absorbance of the benzophenone chromophore), utilizing a pre-established calibration curve.

Workflow Visualization

Workflow for isothermal solubility determination of lipophilic benzophenone derivatives.

References

-

Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide | Benchchem | 8

-

Benzophenone | C6H5COC6H5 | CID 3102 | PubChem (NIH) | 2

-

3,4-DIMETHYL-3'-IODOBENZOPHENONE CAS#: 951884-21-2 | ChemicalBook | 1

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products | NCBI Bookshelf | 10

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Journal of Chemical & Engineering Data (ACS) | 6

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | ResearchGate | 7

-

951884-21-2, (3,4-Dimethylphenyl)(3-iodophenyl)methanone Properties | Echemi | 3

-

Solubility of Iodine in Some Organic Solvents | Chemistry Stack Exchange | 4

-

Technical Guide: Solubility of Iodoethane-13C2 in Organic Solvents | Benchchem | 5

-

A Comprehensive Technical Guide to the Solubility of Iodoform in Common Organic Solvents | Benchchem | 9

Sources

- 1. 3,4-DIMETHYL-3'-IODOBENZOPHENONE CAS#: 951884-21-2 [amp.chemicalbook.com]

- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,4-Dimethyl-3'-phenylbenzophenone

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, field-proven protocol for the synthesis of 3,4-dimethyl-3'-phenylbenzophenone via the palladium-catalyzed coupling of 3'-iodobenzophenone and 3,4-dimethylphenylboronic acid. This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a reliable method for constructing complex biaryl ketone scaffolds. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure reproducible, high-yield results.

Introduction: The Power of Biaryl Ketones

Biaryl ketone moieties are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis via traditional methods like Friedel-Crafts acylation can suffer from poor regioselectivity and harsh reaction conditions.[1] The Suzuki-Miyaura reaction offers a mild and highly selective alternative, utilizing readily available organoboron reagents and organohalides.[2][3]

This protocol focuses on the coupling of an aryl iodide with an arylboronic acid. Aryl iodides are highly reactive electrophiles in this context due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high conversion and minimizing side reactions, such as homo-coupling and protodeboronation.[4][5]

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is paramount for rationalizing the choice of reagents and for troubleshooting.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3'-iodobenzophenone. This is often the rate-determining step for less reactive halides, but is typically fast for aryl iodides.[6][7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.

Materials and Reagents

| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |

| 3'-Iodobenzophenone | 322.14 | 322 | 1.0 | 1.0 |

| 3,4-Dimethylphenylboronic acid | 149.99 | 180 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 35 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 | 3.0 | 3.0 |

| Toluene | - | 8 mL | - | - |

| Deionized Water | - | 2 mL | - | - |

Scientist's Note on Reagent Selection:

-

Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for coupling aryl iodides.[7][9] It readily dissociates in solution to provide the catalytically active, ligand-coordinated Pd(0) species.

-

Base: Potassium carbonate is a moderately strong inorganic base sufficient for activating the boronic acid without promoting side reactions that can occur with stronger bases like hydroxides.[10] The reaction requires an aqueous phase for the base to be effective.

-

Solvent: A biphasic toluene/water system is effective. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[11]

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-iodobenzophenone (322 mg, 1.0 mmol), 3,4-dimethylphenylboronic acid (180 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask.

-

Inerting the Atmosphere (Critical Step): Seal the flask with a rubber septum. Sparge the stirred mixture with a gentle stream of argon or nitrogen gas for 15-20 minutes. This is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction vigorously for 4-6 hours.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe.

-

TLC Eluent System (example): 9:1 Hexanes:Ethyl Acetate. The product will be less polar than the 3'-iodobenzophenone starting material.

-

Workup and Purification

-

Cooling and Phase Separation: Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add ethyl acetate (20 mL) and deionized water (10 mL). Shake the funnel and allow the layers to separate. Drain the aqueous layer. Wash the organic layer with brine (2 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: The crude product, typically a yellow oil or solid, should be purified by flash column chromatography on silica gel.[5][12]

-

Eluent System: A gradient of 100% hexanes to 95:5 hexanes:ethyl acetate is a good starting point.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel (dry loading), and apply it to the top of the column.[13] Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

-

Characterization

The final product, 3,4-dimethyl-3'-phenylbenzophenone, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient inerting.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure thorough degassing of the solvent and reaction mixture.3. Use freshly purchased boronic acid; it can degrade over time. |

| Significant Homo-coupling | 1. Reaction temperature is too high.2. Oxygen contamination. | 1. Lower the reaction temperature to 80-85 °C.2. Improve the inerting procedure. |

| Protodeboronation of Boronic Acid | 1. Base is too strong or reaction is too long.2. Presence of protic impurities. | 1. Use a milder base (e.g., K₃PO₄) or shorten the reaction time.2. Ensure solvents are of high purity. |

| Difficult Purification | 1. Co-elution of product with triphenylphosphine oxide (byproduct).2. Residual boronic acid. | 1. Use a less polar eluent system for chromatography.2. During workup, an additional wash with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid.[5] |

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally powerful tool for the synthesis of complex molecules like 3,4-dimethyl-3'-phenylbenzophenone. By carefully controlling the reaction parameters—particularly the exclusion of oxygen—and understanding the roles of each component, researchers can reliably and efficiently access valuable biaryl ketone structures. This protocol serves as a robust starting point for further exploration and application in medicinal chemistry and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Organic Reactions, Inc. The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Available from: [Link]

-

ACS Publications. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. (2022). Available from: [Link]

-

ResearchGate. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 ) 4 ]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Available from: [Link]

-

ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

-

Synlett. Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. (2020). Available from: [Link]

-

Frontiers Media S.A. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Available from: [Link]

-

ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Available from: [Link]

-

Organic Chemistry Portal. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). Available from: [Link]

-

ResearchGate. Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. (2025). Available from: [Link]

-

Beilstein-Institut. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available from: [Link]

-

University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]

-

MDPI. Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. (2025). Available from: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mt.com [mt.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Application Notes and Protocols: Grignard Reagent Addition to 3,4-Dimethyl-3'-iodobenzophenone

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

Abstract

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility and efficacy.[1] This document provides a detailed technical guide for the nucleophilic addition of a Grignard reagent to 3,4-Dimethyl-3'-iodobenzophenone, a diaryl ketone. The synthesis of tertiary alcohols from ketones via this method is a fundamental transformation with broad applications in the construction of complex molecular architectures, particularly in medicinal chemistry and materials science.[2][3] This guide will delve into the mechanistic underpinnings, provide a meticulously detailed experimental protocol, and address critical safety considerations and troubleshooting strategies to ensure a successful and safe execution of this reaction.

Introduction: The Significance of Grignard Addition to Diaryl Ketones

The addition of organomagnesium halides (Grignard reagents) to the electrophilic carbonyl carbon of aldehydes and ketones is a powerful method for creating secondary and tertiary alcohols, respectively.[4][5][6] In the context of 3,4-Dimethyl-3'-iodobenzophenone, the addition of a Grignard reagent, such as methylmagnesium bromide, facilitates the synthesis of a tri-substituted methanol derivative. Such structures are valuable intermediates in drug discovery programs and for the development of novel organic materials.[3]

The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate.[2][7] Subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol.[2][8] The presence of the iodo- and dimethyl- substituents on the benzophenone scaffold offers opportunities for further functionalization, making this a strategic reaction for building molecular complexity.

Mechanistic Overview

The Grignard reaction with a ketone can be conceptually simplified into two primary stages: nucleophilic addition and acidic workup.

Step 1: Nucleophilic Addition. The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic.[1] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the 3,4-Dimethyl-3'-iodobenzophenone. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

Step 2: Acidic Workup. After the initial addition is complete, a dilute acid (e.g., aqueous ammonium chloride or hydrochloric acid) is introduced to the reaction mixture.[2][8] This step serves two purposes: it protonates the magnesium alkoxide to form the final tertiary alcohol product and quenches any unreacted Grignard reagent.[2][8]

Caption: Mechanism of Grignard addition to a ketone.

Safety Precautions: A Critical Imperative

Grignard reagents are highly reactive and present significant safety hazards.[9] They are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[10][11] The reaction is also highly exothermic.[10][12] Therefore, strict adherence to safety protocols is paramount.

-

Inert Atmosphere: Grignard reagents react violently with water and protic solvents.[13] All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and flame- or oven-dried glassware.[13][14]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., Nomex or leather over nitrile).[9][10]

-

Fume Hood: All manipulations of Grignard reagents and the reaction itself must be performed in a well-ventilated chemical fume hood.[9]

-

Quenching: The quenching of the reaction is highly exothermic.[2] The reaction flask must be cooled in an ice bath before and during the slow, dropwise addition of the quenching solution.[2][15]

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. Do not use water, carbon dioxide, or chlorinated hydrocarbon extinguishers on a Grignard reagent fire.[16]

Detailed Experimental Protocol

This protocol details the addition of methylmagnesium bromide to 3,4-Dimethyl-3'-iodobenzophenone.

4.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,4-Dimethyl-3'-iodobenzophenone | 350.20 | 3.50 g | 10.0 | Ensure it is dry. |

| Magnesium turnings | 24.31 | 0.36 g | 15.0 | Activate before use. |

| Methyl Iodide | 141.94 | 0.94 mL (2.13 g) | 15.0 | Use freshly distilled. |

| Anhydrous Diethyl Ether (or THF) | 74.12 | ~50 mL | - | Must be anhydrous.[1] |

| Iodine | 253.81 | 1 small crystal | - | For activation of magnesium. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | ~20 mL | - | For quenching the reaction.[2] |

| Diethyl Ether (for extraction) | 74.12 | ~60 mL | - | |

| Saturated Aqueous Sodium Chloride (Brine) | 58.44 | ~20 mL | - | For washing the organic layer.[2] |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 142.04 or 120.37 | As needed | - | For drying the organic layer.[2] |

4.2. Experimental Workflow

Caption: Experimental workflow for the Grignard reaction.

4.3. Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame- or oven-dried and assembled while hot under a stream of dry nitrogen or argon.[14]

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine will help to activate the magnesium surface by removing the passivating layer of magnesium oxide.[17]

-

Initiation: Add approximately 10 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of methyl iodide in 15 mL of anhydrous diethyl ether.

-

Formation: Add a small portion (about 1-2 mL) of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy.[1][12] If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[18]

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[19] The solution should appear grayish and cloudy.

Part B: Addition to 3,4-Dimethyl-3'-iodobenzophenone

-

Substrate Preparation: In a separate dry flask, dissolve the 3,4-Dimethyl-3'-iodobenzophenone in approximately 25 mL of anhydrous diethyl ether.

-

Controlled Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.[18] Slowly add the benzophenone solution to the Grignard reagent dropwise via the dropping funnel with vigorous stirring.[1][20] This addition is exothermic and a controlled rate is crucial to prevent side reactions.[18]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzophenone is consumed.[2]

Part C: Work-up and Purification

-

Quenching: Cool the reaction flask back down to 0 °C in an ice-water bath.[2] Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture.[2] This will quench any excess Grignard reagent and protonate the alkoxide intermediate.[2] Be prepared for vigorous bubbling and fuming.

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to fully dissolve the product. Separate the organic layer.[2]

-

Extract the aqueous layer two more times with diethyl ether to maximize product recovery.[2]

-

Washing: Combine all the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[2] The brine wash helps to remove most of the dissolved water from the organic layer.[2]

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

-

Purification: The crude product, a tertiary alcohol, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[18]

Troubleshooting and Key Considerations

| Problem | Possible Cause(s) | Solution(s) |

| Reaction fails to initiate | Inactive magnesium surface (oxide layer); presence of moisture. | Crush the magnesium turnings to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[17] Ensure all glassware is scrupulously dry and anhydrous solvents are used.[21] Gentle warming can help initiate the reaction. |

| Low yield of tertiary alcohol | Incomplete reaction; side reactions such as enolization of the ketone or Wurtz coupling.[4] | Ensure a slight excess of the Grignard reagent is used. Control the temperature during the addition of the benzophenone to minimize side reactions.[18] Ensure the Grignard reagent is added to the ketone solution to maintain a low concentration of the Grignard reagent. |

| Formation of biphenyl side product | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[20][22] | This is favored by higher temperatures and concentrations. Maintain a controlled temperature and add the aryl halide slowly during the Grignard reagent formation. |

| Oily product that is difficult to purify | Presence of unreacted starting material or side products. | Optimize the purification technique. Column chromatography with a carefully selected solvent gradient is often effective. Recrystallization may require screening of various solvents. |

Conclusion

The Grignard addition to 3,4-Dimethyl-3'-iodobenzophenone is a robust and reliable method for the synthesis of a functionalized tertiary alcohol. Success hinges on meticulous attention to anhydrous conditions, careful control of reaction parameters, and strict adherence to safety protocols. By following the detailed procedures and considering the troubleshooting advice provided in this guide, researchers can confidently and safely execute this valuable synthetic transformation.

References

- Benchchem. Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.

- Benchchem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.

- Safe Handling Practices of Industrial Scale Grignard Reagents.

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024).

- American Chemical Society. Grignard Reaction.

- Google Patents. A method to reduce the risk of large-scale Grignard reaction.

- ACS Publications. Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. (2026).

- Filo. Convert Methyl Bromide to Methyl Magnesium Bromide Provide the chemical... (2026).

- Benchchem. Technical Support Center: Grignard Synthesis of 3-Methylbenzophenone.

- Web Pages. 1. Grignard Reaction.

- Scribd. Grignard Synthesis of Triphenylmethanol.

- Master Organic Chemistry. Reactions of Grignard Reagents. (2015).

- YouTube. Using the Grignard Reaction to Make Tertiary alcohols. (2018).

- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

- StudyCorgi. Synthesis of Triphenylmethanol from Grignard Reaction. (2023).

- National Institutes of Health. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes.

- JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. (2017).

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024).

- TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf.

- The Grignard Reaction.

- Web Pages. 1. Grignard Reaction.

- Wikipedia. Grignard reagent.

- Organic Syntheses Procedure. (e)-4-hexen-1-ol.

- 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.

- Grignard Reaction.

- OpenBU. Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011).

- ResearchGate. (PDF) Side Reactions in a Grignard Synthesis.

- Organic Chemistry Portal. Grignard Reaction.

- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

- Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021).

- ResearchGate. How to purify tertiary alcohol?. (2024).

- An easy method and two steps for synthesis of the medetomidine with high yield.

- NextSDS. 3,4-DIMETHOXY-4'-IODOBENZOPHENONE — Chemical Substance Information.

- Fluorochem. 3,4-Dimethyl-4'-iodobenzophenone.

- PubChem. 3,4-Dimethylbenzophenone.

- BYJU'S. General Methods of Preparation of Alcohols.

- Sigma-Aldrich. 3,4-Dimethylbenzophenone 98 2571-39-3.

- YouTube. Grignard Reagent Reaction Mechanism. (2018).

- Fluorochem. 3,5-Dimethyl-3'-iodobenzophenone.

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011).

- National Institutes of Health. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. (2022).

- Google Patents. A kind of method for preparing medetomidine.

- Formation and Use of an Organometallic Reagent.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tsijournals.com [tsijournals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acs.org [acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

- 22. scribd.com [scribd.com]

The Strategic Application of 3,4-Dimethyl-3'-iodobenzophenone in the Synthesis of Targeted Anticancer Therapeutics

Introduction: Unveiling the Potential of a Versatile Benzophenone Scaffold

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a drug development program. 3,4-Dimethyl-3'-iodobenzophenone, a diaryl ketone with a strategic substitution pattern, has emerged as a compound of significant interest for medicinal chemists. Its unique structural features, namely the electron-donating dimethyl groups on one phenyl ring and the synthetically versatile iodine atom on the other, render it a powerful building block for the construction of complex molecular architectures. This document provides an in-depth technical guide on the application of 3,4-Dimethyl-3'-iodobenzophenone, with a particular focus on a plausible and efficient synthetic route toward key intermediates of Trametinib, a potent and selective MEK inhibitor approved for the treatment of various cancers.

The benzophenone core is a well-established privileged scaffold in medicinal chemistry, present in a multitude of bioactive compounds.[1] The strategic placement of substituents on the phenyl rings allows for the fine-tuning of pharmacological properties. In the case of 3,4-Dimethyl-3'-iodobenzophenone, the dimethyl substitution can influence the compound's conformational preferences and electronic properties, while the iodo-substituent serves as a crucial handle for modern cross-coupling reactions, enabling the facile introduction of diverse functionalities.

This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step protocols to facilitate the use of this versatile intermediate in the synthesis of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the starting material's properties is fundamental to any synthetic endeavor. The key physicochemical data for 3,4-Dimethyl-3'-iodobenzophenone are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | [2] |

| CAS Number | 951884-21-2 | [2] |

| Molecular Formula | C₁₅H₁₃IO | [2] |

| Molecular Weight | 336.17 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | |

| Purity (Typical) | ≥98% |

Synthetic Protocol I: Friedel-Crafts Acylation for the Preparation of 3,4-Dimethyl-3'-iodobenzophenone

The synthesis of the title compound is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. To ensure the desired regioselectivity, the acylation is performed between 1,2-dimethylbenzene (o-xylene) and 3-iodobenzoyl chloride.

Reaction Rationale and Mechanistic Insight

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the 3-iodobenzoyl chloride, rendering the carbonyl carbon highly electrophilic. The electron-rich o-xylene then attacks the activated acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the desired benzophenone. The use of o-xylene as the nucleophile directs the acylation to the para position relative to one of the methyl groups, leading to the desired 3,4-dimethyl substitution pattern on one of the phenyl rings.

Diagram 1: Friedel-Crafts Acylation Workflow

Sources

Application Note: Photochemical Reduction of 3,4-Dimethyl-3'-iodobenzophenone Derivatives

Mechanistic Insights & Divergent Photochemistry

The photochemical reduction of benzophenone derivatives is a cornerstone of organic photochemistry. However, the introduction of specific functional groups—such as the electron-donating methyl groups and the electron-withdrawing, heavy-atom iodine in 3,4-Dimethyl-3'-iodobenzophenone (CAS: 951884-21-2) —creates a highly tunable, bifunctional photoactive system.

Upon UV irradiation (typically 365 nm), the molecule is excited to its singlet state ( S1 ), which rapidly undergoes intersystem crossing (ISC) to the lowest-lying triplet state ( T1 , n−π∗ ). The presence of the 3'-iodo substituent significantly accelerates this ISC due to the heavy-atom effect 1. From the T1 state, the reaction causality diverges based entirely on the chemical environment (solvent and additives), allowing researchers to selectively drive two distinct pathways:

-

Pathway A (Hydrogen Atom Transfer - HAT): In a protic, hydrogen-donating solvent like isopropanol, the electrophilic oxygen of the T1 state abstracts a hydrogen atom from the α -carbon of the solvent. This generates a ketyl radical. Because the C-I bond remains intact under these specific conditions, the ketyl radicals rapidly dimerize to form a highly substituted benzopinacol 2.

-

Pathway B (Single Electron Transfer - SET): When a sacrificial electron donor like triethylamine (TEA) is introduced in a polar aprotic solvent (e.g., acetonitrile), the mechanism shifts. The T1 state accepts an electron to form a radical anion. The radical anion localized on the iodophenyl ring undergoes rapid mesolytic cleavage, expelling an iodide ion ( I− ) and leaving an aryl radical, which subsequently abstracts a hydrogen to yield a dehalogenated benzophenone 3.

Competing HAT and SET photochemical pathways of iodobenzophenone derivatives.

Experimental Design & Self-Validating Systems

To ensure reproducibility, the experimental design must account for the extreme sensitivity of triplet states to quenching.

The Causality of Degassing: Molecular oxygen ( 3O2 ) is a ground-state triplet. It reacts with the T1 state of benzophenone at diffusion-controlled rates ( ∼109M−1s−1 ), forming singlet oxygen ( 1O2 ) and returning the ketone to its ground state. Failure to rigorously degas the solvent will completely halt the reaction. By running a parallel aerobic control, the system becomes self-validating: if the degassed flask reacts and the aerobic flask does not, the pathway is confirmed as triplet-mediated.

Visual Self-Validation: In Protocol A (Pinacolization), the reaction validates its own progress visually. 3,4-Dimethyl-3'-iodobenzophenone is highly soluble in isopropanol, whereas the resulting bulky benzopinacol dimer is practically insoluble. A successful reaction transitions from a clear solution to a dense suspension of white microcrystals, providing real-time, instrument-free confirmation of success.

Standard self-validating workflow for the photochemical reduction process.

Quantitative Reaction Matrix

The following table summarizes the expected product distribution based on the chosen experimental parameters.

| Solvent System | Additive / Donor | Atmosphere | Irradiation | Primary Pathway | Expected Yield | Major Product |

| Isopropanol | None | Degassed ( N2 ) | 365 nm, 12h | HAT | > 85% | 3,4-Dimethyl-3'-iodobenzopinacol |

| Acetonitrile | Triethylamine (5 eq) | Degassed ( N2 ) | 365 nm, 12h | SET / Cleavage | > 75% | 3,4-Dimethylbenzophenone |

| Isopropanol | None | Aerobic (Air) | 365 nm, 12h | Quenched | < 5% | Starting Material (Unreacted) |

| Isopropanol | TiO2 (Catalyst) | Degassed ( N2 ) | 365 nm, 24h | Photocatalytic | ~ 70% | 3,4-Dimethyl-3'-iodobenzhydrol |

Step-by-Step Protocols

Protocol A: Selective Carbonyl Photoreduction (Pinacolization)

Objective: Synthesize the pinacol dimer while preserving the labile C-I bond.

-

Substrate Preparation: Dissolve 2.0 mmol of 3,4-Dimethyl-3'-iodobenzophenone in 25 mL of anhydrous isopropanol in a borosilicate glass Schlenk tube. Borosilicate acts as a natural cut-off filter for wavelengths < 300 nm, preventing direct homolysis of the C-I bond.

-

Degassing (Critical Step): Seal the tube and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-pure Argon or Nitrogen.

-

Irradiation: Place the Schlenk tube in a photoreactor equipped with 365 nm LEDs. Ensure ambient cooling (e.g., a fan) to maintain the temperature at ~25°C. Irradiate for 12-16 hours.

-

Visual Monitoring: Observe the formation of a white precipitate (the pinacol dimer) on the walls of the vessel.

-

Isolation: Filter the suspension through a sintered glass funnel. Wash the white crystals with 2 x 5 mL of ice-cold isopropanol. Dry under vacuum. No further chromatography is typically required.

Protocol B: Photochemical Dehalogenation via SET

Objective: Cleave the C-I bond to yield the dehalogenated ketone.

-

Substrate & Donor Preparation: Dissolve 2.0 mmol of the substrate in 20 mL of anhydrous acetonitrile. Add 10.0 mmol (5 equivalents) of triethylamine (TEA).

-

Degassing: Perform three freeze-pump-thaw cycles as described above.

-

Irradiation: Irradiate at 365 nm for 12 hours at 25°C. The solution will typically turn light yellow due to the formation of amine radical cations and complexation with liberated iodine species.

-

Workup: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess TEA) followed by brine. Dry over MgSO4 , concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate 3,4-Dimethylbenzophenone.

Quality Control & Analytical Validation

To verify the structural integrity of your products, utilize the following analytical heuristics:

-

Thin Layer Chromatography (TLC): In a 9:1 Hexanes:Ethyl Acetate system, the starting iodobenzophenone will have an Rf≈0.6 . The benzopinacol (Protocol A) is highly polar due to the two adjacent hydroxyl groups and will remain near the baseline ( Rf≈0.1 ).

-

GC-MS Warning: Do not use standard GC-MS to analyze benzopinacols. The high temperature of the GC inlet (>250°C) causes thermal cleavage of the central C-C bond, artificially yielding a 1:1 mixture of the starting ketone and the benzhydrol. Use LC-MS or cold-injection techniques instead.

-

NMR Spectroscopy ( 1H and 13C ): For Protocol A, the defining validation is the disappearance of the carbonyl carbon signal at ∼196 ppm in the 13C NMR, replaced by a quaternary aliphatic carbon signal bearing a hydroxyl group at ∼80−85 ppm.

References

-

Porter, G., & Suppan, P. (1965). Primary Photochemical Processes in Aromatic Molecules. Part 12.-Excited States of Benzophenone Derivatives. Transactions of the Faraday Society. 2

-

Shah, B. K., Rodgers, M. A. J., & Neckers, D. C. (2004). The S2 → S1 Internal Conversion of Benzophenone and p-Iodobenzophenone. The Journal of Physical Chemistry A. 1

-

Al-Khafaji, Y., et al. (2023). Light-Assisted Synthesis of Silver and Gold Nanoparticles by New Benzophenone Derivatives. ACS Omega. 3

Sources

Application Notes & Protocols: High-Fidelity Lithiation-Halogen Exchange Methods for 3,4-Dimethyl-3'-iodobenzophenone

Prepared by: Gemini Senior Application Scientist

Introduction: Strategic Importance of 3,4-Dimethyl-3'-lithiated Benzophenone

3,4-Dimethyl-3'-iodobenzophenone is a versatile chemical scaffold. The creation of its organolithium derivative via lithium-halogen exchange unlocks a powerful nucleophilic intermediate essential for the development of complex molecules in pharmaceutical and materials science research. This reaction allows for the regioselective formation of a new carbon-carbon or carbon-heteroatom bond at the 3'-position, a transformation that is otherwise challenging.

However, the presence of an electrophilic ketone carbonyl group within the molecule presents a significant challenge. Organolithium reagents are not only strong bases but also potent nucleophiles that can readily add to the carbonyl group.[1][2] Therefore, the successful synthesis of the desired lithiated intermediate hinges on exploiting the kinetic differences between two competing reaction pathways: the desired, extremely fast lithium-iodine exchange and the undesired, slower nucleophilic addition to the carbonyl.[3][4] This guide provides a detailed examination of the mechanistic principles, critical parameters, and step-by-step protocols required to achieve high selectivity and yield in this transformation.

Mechanistic Rationale: The "Ate-Complex" Pathway

The lithium-halogen exchange reaction is a rapid and kinetically controlled process.[5][6] It does not proceed via a simple salt metathesis. Instead, the currently accepted mechanism for aryl halides involves the formation of a reversible "ate-complex" intermediate.[3][5][7]

The pathway can be described as follows:

-

Nucleophilic Attack: The carbanion of the organolithium reagent (e.g., n-butyllithium) performs a nucleophilic attack on the iodine atom of the 3,4-Dimethyl-3'-iodobenzophenone.[5]

-

Formation of the Ate-Complex: This attack forms a transient, hypervalent iodine intermediate known as an "ate-complex," where the iodine atom is coordinated to both the aryl group and the alkyl group from the organolithium reagent, and is associated with the lithium cation.[3]

-

Collapse of the Complex: The ate-complex is unstable and rapidly collapses. This collapse expels the more stable carbanion. Since aryl carbanions (sp² hybridized) are more stable than alkyl carbanions (sp³ hybridized), the equilibrium strongly favors the formation of the aryllithium species and the corresponding alkyl iodide (e.g., iodobutane).[5][8]

The reaction rate follows the trend I > Br > Cl, which is consistent with the stability of the leaving group and the polarizability of the halogen atom.[5][9]

Caption: Mechanism of Lithium-Iodine Exchange via an "Ate-Complex".

Reagent Selection: n-Butyllithium vs. tert-Butyllithium

The choice of organolithium reagent is critical. The two most common reagents for this purpose are n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi). While both can effect the exchange, their differing steric profiles and basicity influence their reactivity and handling requirements.

| Feature | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) | Rationale for 3,4-Dimethyl-3'-iodobenzophenone |

| Structure | Primary Alkyllithium | Tertiary Alkyllithium | t-BuLi is significantly more sterically hindered. |

| Reactivity | Highly reactive | Extremely reactive | t-BuLi is more reactive and can perform the exchange at even lower temperatures.[10] |

| Basicity | Strong Base | Stronger Base | Both are strong enough for the exchange; basicity is not the differentiating factor here.[8] |

| Pyrophoricity | Pyrophoric in air | Extremely Pyrophoric in air | t-BuLi requires more stringent handling precautions.[11] |

| Stoichiometry | Typically 1.0-1.1 equivalents | Often requires >2 equivalents | The second equivalent of t-BuLi reacts with the t-butyl iodide byproduct, driving the equilibrium to completion.[3][4] |

| Side Reactions | Can act as a nucleophile at the carbonyl if the temperature is not sufficiently low. | Less likely to act as a nucleophile due to steric bulk, but can act as a base for ortho-metalation if exchange is slow. | The extremely fast rate of iodine exchange at -78°C or lower typically outcompetes other pathways for both reagents. |

Recommendation: For initial trials, n-BuLi is recommended due to its slightly easier handling. However, t-BuLi may provide higher yields and faster reaction times if available and if the user is experienced with its handling, as its greater reactivity can further enhance the kinetic preference for halogen exchange over carbonyl attack.

Safety First: Handling Pyrophoric Organolithium Reagents

Organolithium reagents ignite spontaneously on contact with air and react violently with water.[12][13] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), safety glasses or goggles, and double gloves (nitrile inner, neoprene or butyl rubber outer).[12][13][14]

-

Inert Atmosphere: All operations must be performed under an inert atmosphere (dry argon or nitrogen) using oven-dried glassware and anhydrous solvents.[11][15] A Schlenk line or an inert atmosphere glovebox is required.

-

Work Area: The fume hood must be free of clutter and flammable materials. Keep a container of powdered lime or dry sand within arm's length to smother small fires. An appropriate (Class D or ABC dry powder) fire extinguisher must be readily accessible.[12][13]

-

Reagent Transfer: Use either syringe or cannula techniques for transferring solutions.[15] Ensure syringes have Luer-lock tips to prevent the needle from detaching.[11]

-

Quenching: Never quench large amounts of organolithium reagents with water. For residual amounts in syringes or flasks, dilute with a high-boiling inert solvent like heptane and add slowly to a cooled solution of isopropanol in heptane.[15][16]

Caption: Safe Workflow for Handling Pyrophoric Organolithium Reagents.

Detailed Experimental Protocol: Lithiation with n-BuLi

This protocol details the generation of the aryllithium species followed by quenching with a generic electrophile (E+).

5.1. Materials and Equipment

-

3,4-Dimethyl-3'-iodobenzophenone

-

n-Butyllithium (1.6 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile of choice

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line with argon or nitrogen supply

-

Oven-dried, three-necked round-bottom flask with stir bar

-

Rubber septa, thermometer, and gas-tight syringes

-

Dry ice/acetone cooling bath

5.2. Reaction Setup

-

Dry Glassware: Ensure all glassware, syringes, and needles are oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool to room temperature under a positive pressure of inert gas.[15]

-

Assemble Apparatus: Set up the three-necked flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a gas inlet, and a rubber septum for reagent addition.[17]

-

Charge Flask: Under a positive flow of argon, add 3,4-Dimethyl-3'-iodobenzophenone (1.0 eq) to the flask.

-

Add Solvent: Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.1 M. Stir the mixture until the solid is fully dissolved.

5.3. Lithiation and Quenching Procedure

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.[17] Ensure the internal temperature is stable before proceeding.

-

Reagent Addition: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes.[17] Monitor the internal temperature to ensure it does not rise significantly. A color change is often observed upon formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.[17] The lithium-halogen exchange is typically very fast.[3]

-

Quenching: While maintaining the temperature at -78 °C, slowly add a solution of the desired electrophile (1.2 eq) in a small amount of anhydrous THF.

-

Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for another hour, then slowly allow it to warm to room temperature over several hours or overnight.

5.4. Work-up and Purification

-

Aqueous Quench: Once the reaction has reached room temperature, cool it in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[17]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentration & Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive organolithium reagent. | Use a fresh bottle of n-BuLi or titrate the solution to determine its exact molarity before use.[11] |

| Wet glassware, solvent, or starting material. | Ensure all components are scrupulously dried. Solvents should be passed through a purification system or distilled from a suitable drying agent.[11] | |

| Significant amount of a byproduct corresponding to butylation of the ketone | Reaction temperature was too high. | Maintain a strict internal temperature of -78 °C or lower during n-BuLi addition and stirring. Slow down the rate of addition. |

| Recovery of starting material and a de-iodinated (protonated) byproduct | The electrophile was not reactive enough or was added improperly. | Ensure the electrophile is pure and anhydrous. Consider a more reactive electrophile. |